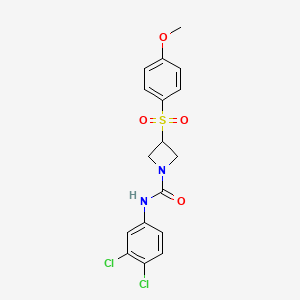
N-(3,4-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide: is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenyl group, a methoxyphenylsulfonyl group, and an azetidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.
Introduction of the Sulfonyl Group: The methoxyphenylsulfonyl group can be introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached through nucleophilic substitution reactions, where a suitable dichlorophenyl derivative reacts with the azetidine intermediate.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of the amine with a carboxylic acid derivative or an isocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products may include sulfides or amines.
Substitution: Products will vary depending on the substituent introduced, such as halogenated derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, potentially enhancing the selectivity and efficiency of the catalyst.
Material Science: Its unique structure may be explored for the development of new materials with specific properties.
Biology and Medicine
Pharmacology: The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Biochemical Research: It can be used as a probe to study specific biochemical pathways or molecular interactions.
Industry
Polymer Science: It may be used in the synthesis of polymers with unique properties.
作用机制
The mechanism by which N-(3,4-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide exerts its effects would depend on its specific application. For instance, in a pharmacological context, it may interact with specific enzymes or receptors, modulating their activity. The dichlorophenyl and methoxyphenylsulfonyl groups could play roles in binding to the target, while the azetidine ring may influence the compound’s overall conformation and reactivity.
相似化合物的比较
Similar Compounds
N-(3,4-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-(3,4-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)pyrrolidine-1-carboxamide: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
N-(3,4-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide is unique due to the combination of its functional groups and the azetidine ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of significant interest in scientific research.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)sulfonylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4S/c1-25-12-3-5-13(6-4-12)26(23,24)14-9-21(10-14)17(22)20-11-2-7-15(18)16(19)8-11/h2-8,14H,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFKYTRJBOMXKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














